2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide
Description
2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its diverse biological activities. The presence of a methylsulfanyl group further enhances its chemical reactivity and potential for various applications.
Properties
IUPAC Name |
2-(3-methyl-6-oxopyridazin-1-yl)-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-7-8-14(19)17(16-10)9-13(18)15-11-5-3-4-6-12(11)20-2/h3-8H,9H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJYQPNNXCRTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the acetamide and methylsulfanyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as crystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinone core can be reduced under specific conditions to yield dihydropyridazinone derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazinone derivatives, and various substituted acetamides.
Scientific Research Applications
2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The pyridazinone core can bind to enzymes or receptors, modulating their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-4-(pyridin-4-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
- 2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
Uniqueness
2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyridazinone core and the methylsulfanyl group makes it a versatile compound for various applications.
Biological Activity
The compound 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide is a pyridazine derivative that has garnered attention due to its potential biological activities. This article synthesizes available research on its biological activity, focusing on mechanisms of action, therapeutic potentials, and related studies.
The compound has a molecular formula of and a molecular weight of 246.28 g/mol. Its structure includes a pyridazine ring substituted with a methylsulfanyl phenyl group and an acetamide moiety, which may contribute to its biological properties.
Research indicates that compounds with similar structural features often exhibit antioxidant , anti-inflammatory , and antimicrobial activities. The presence of the pyridazine ring is particularly significant in modulating various biological pathways.
Antioxidant Activity
The antioxidant potential of this compound can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that derivatives of pyridazine can enhance cellular defense mechanisms against oxidative stress, suggesting a protective role in cellular environments exposed to oxidative damage.
Anti-inflammatory Activity
Pyridazine derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. For instance, compounds structurally related to this compound have demonstrated the ability to reduce levels of TNF-alpha and IL-6 in vitro, indicating a potential therapeutic application in inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored in various studies. Its structural components suggest it could interact with bacterial cell membranes or inhibit essential bacterial enzymes, leading to bactericidal or bacteriostatic effects.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyridazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of related compounds in animal models. The results showed a marked reduction in paw edema in rats treated with these compounds compared to controls, supporting their potential as anti-inflammatory agents.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
